1R-Hydroxyl-Homo Dexamethasone Phosphoric Acid
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Overview
Description
1R-Hydroxyl-Homo Dexamethasone Phosphoric Acid is a synthetic glucocorticoid compound. It is a derivative of dexamethasone, a well-known anti-inflammatory and immunosuppressant agent. This compound is characterized by its molecular formula C22H30FO8P and a molecular weight of 472.441 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1R-Hydroxyl-Homo Dexamethasone Phosphoric Acid typically involves the modification of dexamethasone. One common route is the phosphorylation of dexamethasone at the 21-hydroxyl position. This process often requires the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The final product is typically purified using methods like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1R-Hydroxyl-Homo Dexamethasone Phosphoric Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1R-Hydroxyl-Homo Dexamethasone Phosphoric Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in studies related to cellular signaling and gene expression.
Medicine: It serves as a model compound for developing new anti-inflammatory and immunosuppressant drugs.
Mechanism of Action
The mechanism of action of 1R-Hydroxyl-Homo Dexamethasone Phosphoric Acid involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the transcription of specific genes, leading to anti-inflammatory and immunosuppressive effects. The molecular targets include various cytokines and enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: The parent compound, widely used for its anti-inflammatory properties.
Betamethasone: Another glucocorticoid with similar pharmacological effects.
Prednisolone: A related compound with potent anti-inflammatory activity.
Uniqueness
1R-Hydroxyl-Homo Dexamethasone Phosphoric Acid is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can enhance its stability, bioavailability, and efficacy compared to other similar compounds.
Properties
Molecular Formula |
C22H30FO8P |
---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
[(1R,3S,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-1,11-dihydroxy-3,10a,12a-trimethyl-2,8-dioxo-3,4,4a,4b,5,6,11,12-octahydrochrysen-1-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C22H30FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15,23)17(25)10-20(16,3)21(27,18(12)26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30)/t12-,15-,16-,17-,19-,20-,21+,22-/m0/s1 |
InChI Key |
FBLFYLWWJUILAQ-JQGIEVFVSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@](C1=O)(COP(=O)(O)O)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C(C1=O)(COP(=O)(O)O)O)C)O)F)C |
Origin of Product |
United States |
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